molecular formula C10H13BrO B13320146 1-(2-Bromo-1-methoxyethyl)-3-methylbenzene

1-(2-Bromo-1-methoxyethyl)-3-methylbenzene

Cat. No.: B13320146
M. Wt: 229.11 g/mol
InChI Key: UKGQZFFAWPMXGZ-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-methoxyethyl)-3-methylbenzene is an organic compound with the molecular formula C10H13BrO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxyethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-methoxyethyl)-3-methylbenzene typically involves the bromination of 1-(1-methoxyethyl)-3-methylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-methoxyethyl)-3-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation Reactions: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: 1-(2-Hydroxy-1-methoxyethyl)-3-methylbenzene.

    Oxidation: 1-(2-Formyl-1-methoxyethyl)-3-methylbenzene or 1-(2-Carboxy-1-methoxyethyl)-3-methylbenzene.

    Reduction: 1-(1-Methoxyethyl)-3-methylbenzene.

Scientific Research Applications

1-(2-Bromo-1-methoxyethyl)-3-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving brominated compounds.

    Industry: Used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-methoxyethyl)-3-methylbenzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxyethyl group can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromo-1-methoxyethyl)benzene: Similar structure but lacks the methyl group on the benzene ring.

    1-Bromo-2-(methoxymethyl)benzene: Similar structure but the methoxy group is directly attached to the benzene ring.

    2-Bromoanisole: Similar structure but lacks the methoxyethyl group.

Uniqueness

1-(2-Bromo-1-methoxyethyl)-3-methylbenzene is unique due to the presence of both a bromine atom and a methoxyethyl group on the benzene ring

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

1-(2-bromo-1-methoxyethyl)-3-methylbenzene

InChI

InChI=1S/C10H13BrO/c1-8-4-3-5-9(6-8)10(7-11)12-2/h3-6,10H,7H2,1-2H3

InChI Key

UKGQZFFAWPMXGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CBr)OC

Origin of Product

United States

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